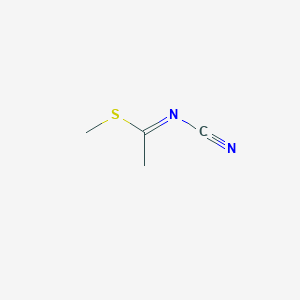

Methyl N-cyanoethanimidothioate

Description

Methyl N-cyanoethanimidothioate (CAS No. 52378-40-2), also known as Cimetidine Impurity A, is a sulfur-containing organic compound with the molecular formula C₁₀H₁₅N₅S₂ and a molecular weight of 269.39 g/mol . It is structurally characterized by a cyano group (-CN) and a thioimidate functional group (S-C=N-), which confer unique reactivity and stability. This compound is primarily utilized as a pharmaceutical secondary standard for quality control in drug manufacturing, particularly in the analysis of cimetidine (an H₂ receptor antagonist used to treat gastrointestinal disorders). Its role as a reference material underscores the need for high purity and precise synthesis protocols .

Properties

Molecular Formula |

C4H6N2S |

|---|---|

Molecular Weight |

114.17 g/mol |

IUPAC Name |

methyl N-cyanoethanimidothioate |

InChI |

InChI=1S/C4H6N2S/c1-4(7-2)6-3-5/h1-2H3 |

InChI Key |

DDIRHXYBUSOLTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC#N)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-cyanoethanimidothioate can be synthesized through the reaction of dimethyl N-cyanodithioiminocarbonate with arylamine or alkylamine compounds in refluxing ethanol solution . The reaction typically yields the desired product in good quantities. Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .

Industrial Production Methods

Industrial production of this compound often involves the use of lime nitrogen as a raw material. The process includes adding lime nitrogen to a reaction mixture under controlled conditions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl N-cyanoethanimidothioate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include arylamines, alkylamines, and methyl cyanoacetate. Reaction conditions often involve refluxing in ethanol or stirring without solvent at elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrimidinones and purine analogues .

Scientific Research Applications

Methyl N-cyanoethanimidothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-cyanoethanimidothioate involves its interaction with various molecular targets. The cyano group and thioamide group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl N-cyanoethanimidothioate vs. Methomyl

Methomyl (CAS No. 16752-77-5), formally named Methyl N-[(methylcarbamoyl)oxy]ethanimidothioate, shares a thioimidate backbone with the target compound but differs in its functional groups and applications.

Structural and Functional Differences

- Functional Groups: this compound: Contains a cyano group (-CN) and a methylthio group (-S-CH₃). Methomyl: Features a carbamoyloxy group (-O-C(O)-N(CH₃)) instead of a cyano group .

- Molecular Formula: this compound: C₁₀H₁₅N₅S₂ . Methomyl: C₅H₁₀N₂O₂S (derived from PubChem data referenced in ).

Data Table: Key Comparisons

Comparison with Other Thioimidate Derivatives

While direct structural analogs are sparse in the provided evidence, compounds like N,N-Diisopropyl-β-aminoethane thiol (CAS 4261-68-1) from share sulfur-containing functional groups but lack the thioimidate backbone. Such compounds are typically used in organic synthesis or as ligands, highlighting the unique role of this compound in pharmaceuticals .

Research Findings and Implications

- Synthetic Pathways: this compound is synthesized via nucleophilic substitution reactions involving cyanamide derivatives, whereas Methomyl is produced through carbamate esterification .

- Stability: The cyano group in this compound enhances stability under acidic conditions compared to Methomyl, which hydrolyzes rapidly in alkaline environments .

- Regulatory Status: Methomyl’s high toxicity necessitates strict regulatory controls, while this compound is regulated primarily for pharmaceutical quality assurance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.